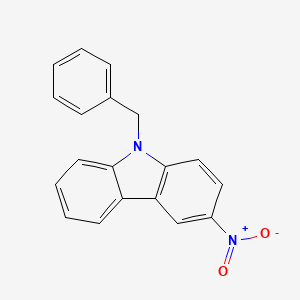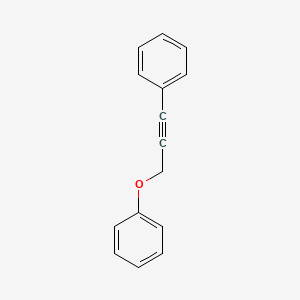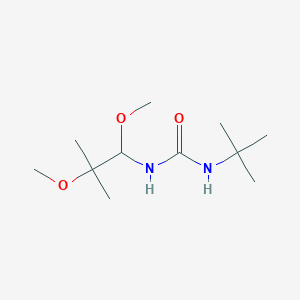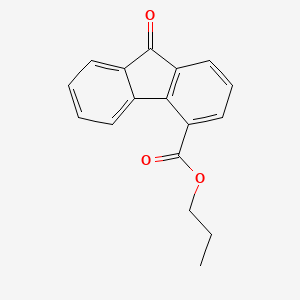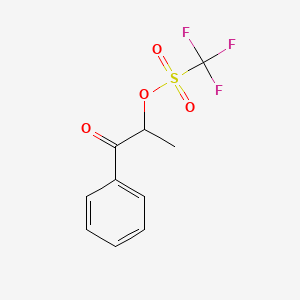
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate (triflate) group attached to a 1-oxo-1-phenylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate typically involves the reaction of 1-oxo-1-phenylpropan-2-yl alcohol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the triflic acid by-product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Oxidation: The phenyl group can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Nucleophilic Substitution: Substituted phenylpropan-2-yl derivatives.
Reduction: 1-phenylpropan-2-yl alcohol.
Oxidation: Phenylacetic acid derivatives.
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate primarily involves its reactivity as an electrophile. The triflate group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
Trifluoromethanesulfonic anhydride: Shares the triflate group but differs in its overall structure and reactivity.
Trifluoromethylated Compounds: Compounds like trifluoromethyltrimethylsilane and trifluoroiodomethane share the trifluoromethyl group but differ in their specific applications and reactivity.
Uniqueness: 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate is unique due to the combination of the triflate group and the 1-oxo-1-phenylpropan-2-yl moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
91190-30-6 |
|---|---|
Molecular Formula |
C10H9F3O4S |
Molecular Weight |
282.24 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-7(17-18(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
RAPUBLCUPBLTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)
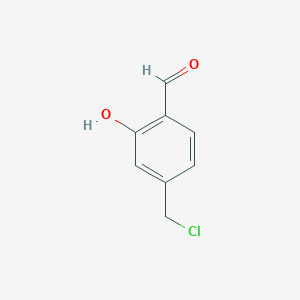
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
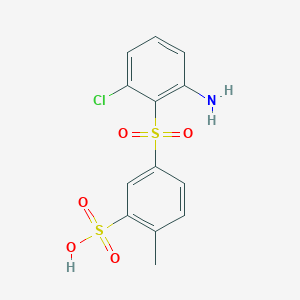
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
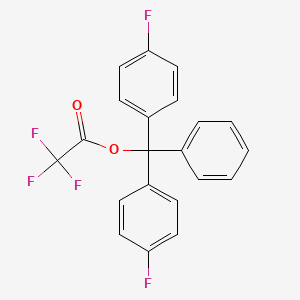
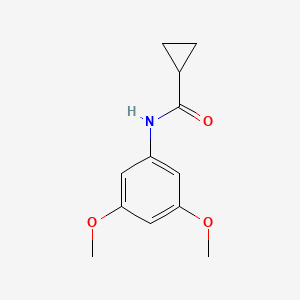
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)

![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
